molecular formula C15H12O5 B3028535 Butin CAS No. 21913-99-5

Butin

Cat. No.: B3028535
CAS No.: 21913-99-5
M. Wt: 272.25 g/mol
InChI Key: MJBPUQUGJNAPAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butin can be synthesized through the biotransformation of liquiritigenin using Bacillus megaterium tyrosinase (Bm TYR) as a catalyst . This method involves the hydroxylation of liquiritigenin to produce this compound. The process is efficient and yields a high amount of this compound compared to traditional extraction methods.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as licorice. The biotransformation-guided purification (BGP) process is an economical method that combines enzymatic biotransformation with chromatography to isolate this compound from licorice . This method significantly improves the yield of this compound compared to traditional extraction methods.

Chemical Reactions Analysis

Types of Reactions

Butin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve reactions with free radicals.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products Formed

The major products formed from the reactions involving this compound include its dimers and cross-dimers with other flavonoids. For example, this compound can form a this compound 5,5-dimer and a cross-dimer with (S)-butin .

Mechanism of Action

Butin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The molecular targets of this compound include various enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Isookanin: (CAS#1036-49-3)

    Flavanomarein: (CAS#577-38-8)

    Plathymenin: (CAS#492-12-6)

    Eriodictyol: (CAS#552-58-9)

    7-O-Methyleriodictyol: (CAS#51857-11-5)

    Homoeriodictyol: (CAS#446-71-9)

    Viscumneoside III: (CAS#118985-27-6)

    Hesperetin: (CAS#520-33-2)

Uniqueness

Butin is unique among flavonoids due to its high antioxidant activity, which is significantly stronger than its precursor, liquiritigenin . This makes this compound particularly valuable in applications requiring potent antioxidant properties.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPUQUGJNAPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162721
Record name 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21913-99-5
Record name 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21913-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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